molecular formula C7H13NO2 B3421476 Ethyl 3-(methylamino)-2-butenoate CAS No. 21759-71-7

Ethyl 3-(methylamino)-2-butenoate

Cat. No.: B3421476
CAS No.: 21759-71-7
M. Wt: 143.18 g/mol
InChI Key: FARYTWBWLZAXNK-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(methylamino)-2-butenoate: is an organic compound belonging to the class of esters and amines. It features a molecular structure that includes an ethyl group, a methylamino group, and a butenoate moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the reaction of ethyl acrylate with methylamine under controlled conditions. The reaction typically involves heating the reactants in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the formation of the ester bond.

  • Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The process may also incorporate green chemistry principles to minimize environmental impact.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as aldehydes or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

  • Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Aldehydes, ketones, and carboxylic acids.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Various substituted esters and amides.

Scientific Research Applications

Chemistry: Ethyl 3-(methylamino)-2-butenoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Ethyl 3-(methylamino)-2-butenoate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may target specific molecular pathways involved in cancer cell proliferation.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Interaction with microbial cell membranes.

  • Anticancer Activity: Inhibition of specific enzymes or signaling pathways involved in cancer cell growth.

Comparison with Similar Compounds

  • Ethyl 3-(methylamino)propanoate: Similar structure but lacks the double bond present in Ethyl 3-(methylamino)-2-butenoate.

  • Ethyl N-methylmalonamide: Another ester with a methylamino group but different carbon chain length.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application development.

Properties

IUPAC Name

ethyl (E)-3-(methylamino)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-4-10-7(9)5-6(2)8-3/h5,8H,4H2,1-3H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARYTWBWLZAXNK-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801283063
Record name Ethyl (2E)-3-(methylamino)-2-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21759-71-7, 870-85-9
Record name Ethyl (2E)-3-(methylamino)-2-butenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21759-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(methylamino)-2-butenoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61982
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (2E)-3-(methylamino)-2-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(methylamino)-2-butenoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(methylamino)-2-butenoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-(methylamino)-2-butenoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-(methylamino)-2-butenoate
Reactant of Route 5
Ethyl 3-(methylamino)-2-butenoate
Reactant of Route 6
Ethyl 3-(methylamino)-2-butenoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.